4-Bromo-2-phenylbutanoic acid is a chemical compound used in organic chemistry . It has a molecular weight of 243.1 and a CAS Number of 16503-46-1 .
In a study published in the Journal of Solution Chemistry, 4-Bromo-2-phenylbutanoic acid was used in oxidation studies . The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide were studied in aqueous acetic acid medium at 30 °C . The total reaction was second-order, first-order each in oxidant and substrate . The oxidation rate increased linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .
4-Bromo-2-fluorobenzoic acid, a similar compound to 4-Bromo-2-phenylbutanoic acid, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
4-Oxobutanoic acids, which are similar to 4-Bromo-2-phenylbutanoic acid, have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .
4-Bromo-2-phenylbutanoic acid is a chemical compound used in various chemical syntheses . It has a molecular weight of 243.1 and a CAS Number of 16503-46-1 .
4-Oxobutanoic acids, which are similar to 4-Bromo-2-phenylbutanoic acid, have been used in enolization studies . In strong acid medium, these compounds undergo enolization and the enol form is reported to be the reactive species in its reactions with many oxidants .
4-Bromo-2-phenylbutanoic acid is an organic compound characterized by the molecular formula . This compound features a bromine atom at the fourth carbon position of a butanoic acid backbone, with a phenyl group attached to the second carbon. The presence of the bromine atom significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies. The compound is typically solid at room temperature and has a melting point that varies based on purity and specific conditions of synthesis and storage .
There is no documented information on a specific mechanism of action for 4-bromo-2-phenylbutanoic acid. Without biological applications currently documented, a mechanism related to biological systems is not applicable at this time.
The synthesis of 4-Bromo-2-phenylbutanoic acid can be achieved through several methods:
4-Bromo-2-phenylbutanoic acid has potential applications in various fields:
Studies on interaction mechanisms involving 4-Bromo-2-phenylbutanoic acid suggest that it may interact with biological macromolecules, affecting their activity. For instance, its ability to participate in nucleophilic substitution could lead to modifications in enzyme active sites or receptor binding domains. Further research is needed to elucidate these interactions fully and their implications for drug design and development .
4-Bromo-2-phenylbutanoic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Chloro-4-phenylbutanoic acid | Chlorine atom instead of bromine | Different reactivity due to chlorine's properties |
4-Phenylbutanoic acid | No halogen substituent | Lacks reactivity associated with halogens |
2-Bromo-4-methylbutanoic acid | Methyl group instead of phenyl | Alters sterics and electronic properties |
These comparisons highlight how variations in halogen atoms or substituents can significantly affect the chemical behavior and potential applications of similar compounds .